6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a diethylamino-substituted phenyl ring at position 4, a methyl group at position 3, and a nitrile moiety at position 3. This compound belongs to a class of molecules synthesized via multi-component reactions (MCRs), often involving aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile under solvent-free or aqueous conditions .
Properties
IUPAC Name |
6-amino-4-[4-(diethylamino)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-4-23(5-2)13-8-6-12(7-9-13)16-14(10-19)17(20)24-18-15(16)11(3)21-22-18/h6-9,16H,4-5,20H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNUPLNXFYXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrano[2,3-c]pyrazole core. One common approach is the reaction of a suitable pyrazole derivative with a diethylamino-substituted phenyl aldehyde under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the pyrano[2,3-c]pyrazole ring.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across chemistry, biology, and medicine:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds. The unique structure allows for diverse chemical modifications, facilitating the development of novel materials.
Biology
- Antimicrobial Activity : Studies have shown that 6-methyl-1-benzothiophene-3-carboxylic acid exhibits antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This potential makes it a candidate for further research in antimicrobial drug development.
- Anticancer Activity : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. Research indicates effective cytotoxicity with IC50 values ranging from 2.20 μM to 5.86 μM, suggesting its potential as an anticancer agent.
Medicine
- Pharmaceutical Development : The compound is being explored as a precursor for pharmaceutical agents targeting diseases such as cancer and infections. Its ability to interact with biological targets enhances its therapeutic potential.
Case Studies and Research Findings
Several key studies have highlighted the efficacy and potential applications of 6-methyl-1-benzothiophene-3-carboxylic acid:
Antimicrobial Study
A study evaluated the antibacterial efficacy against common pathogens, confirming its effectiveness and laying the groundwork for developing new antimicrobial agents.
Anticancer Research
In vitro studies showed significant inhibition of cancer cell proliferation, with detailed analysis revealing mechanisms of action that may involve apoptosis induction or cell cycle arrest.
Comparative Analysis with Related Compounds
To contextualize the unique properties of 6-methyl-1-benzothiophene-3-carboxylic acid, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| 3-Methylbenzothiophene | Moderate anticancer activity | Varies by study |
| Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Antimicrobial and anticancer properties | Not specified |
| 5-Fluoro-3-methyl-1-benzothiophene 1,1-dioxide | Unique electronic properties; potential anticancer activity | Not specified |
Mechanism of Action
When compared to similar compounds, 6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique structural features and potential applications. Similar compounds may include other pyrano[2,3-c]pyrazole derivatives or compounds with diethylamino-substituted phenyl groups. These compounds may share some biological activities but differ in their chemical properties and specific applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Methoxy Substitutents
- 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound [1]): Synthesized via a four-component reaction (anisaldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrile), this compound exhibits a methoxy group at the para position of the phenyl ring. NMR data (δ 3.71 ppm for -OCH₃) confirms the substituent’s electronic effects, which enhance solubility compared to non-polar groups. Yield: ~80% . Biological Activity: Methoxy derivatives are often associated with moderate antioxidant and antimicrobial activity but lack significant anticancer potency .
Chloro Substitutents
- 6-Amino-4-(4-chlorophenyl)-3-methyl-... Synthesized in 80% yield using 4-chlorobenzaldehyde . Biological Activity: Chlorophenyl analogs demonstrate enhanced anticancer activity. For example, 6-amino-4-(4-chlorophenyl)-3-phenyl-... (1q) showed higher DFT-calculated stability (4.60 kcal/mol) than its isomer .
Hydroxy Substitutents
- 6-Amino-4-(2-hydroxyphenyl)-3-methyl-... (AMDPC): The hydroxyl group enables hydrogen bonding, improving solubility and interaction with biological targets. IR spectra show a broad -OH stretch at ~3613 cm⁻¹ . Biological Activity: AMDPC exhibits potent anti-cancer activity via non-apoptotic pathways, reducing BCAP-37 cell density at 50 μg/mL .
Diethylamino Substitutent (Target Compound)
- However, synthetic data for this specific derivative are sparse in the provided evidence.
Alkyl Chain Variations
Methyl vs. Propyl Groups
- 3-Methyl Derivatives: Common in pyranopyrazole synthesis, methyl groups (e.g., in Compound [1]) simplify synthesis and reduce steric hindrance. ¹H NMR signals for -CH₃ appear at δ ~1.76–2.20 ppm .
- 3-Propyl Derivatives: Compounds like 6-amino-4-(2,4-dimethylphenyl)-3-propyl-... (10m) show altered pharmacokinetics due to increased hydrophobicity. Yields remain high (~80%) despite longer alkyl chains .
Key Observations :
- Green methods (e.g., water/CTACl or nano-eggshell catalysts) improve sustainability without compromising yields .
- Solvent-free conditions often achieve higher yields (>85%) compared to traditional reflux methods .
Biological Activity
The compound 6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS Number: 89607-45-4) is a member of the dihydropyrano[2,3-c]pyrazole class of compounds. This class has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and presenting relevant data in tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C18H21N5O
- Molecular Weight : 325.39 g/mol
- Functional Groups : Amino group, carbonitrile group, diethylamino group.
Structural Representation
Anticancer Properties
Recent studies have highlighted the anticancer potential of dihydropyrano[2,3-c]pyrazoles. Specifically, compounds within this class have been shown to inhibit various kinases associated with cancer progression. For instance:
- Inhibition of AKT2/PKBβ : A study demonstrated that a related pyrano[2,3-c]pyrazole derivative exhibited low micromolar activity against AKT2/PKBβ, a critical kinase in glioma malignancy. This inhibition correlated with reduced growth in glioblastoma cell lines and primary patient-derived glioma stem cells while showing minimal toxicity to non-cancerous cells .
Case Study: Compound 4j
A specific compound (4j) was tested against glioblastoma cell lines and demonstrated:
- EC50 Values : Low micromolar range indicating potent anticancer activity.
- Non-toxicity to Normal Cells : Significant cytotoxicity observed only in cancerous cells .
Anti-inflammatory and Antimicrobial Activities
Dihydropyrano[2,3-c]pyrazoles have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can act as partial agonists for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a role in inflammation and metabolic regulation:
- PPARγ Agonism : Certain derivatives showed promising results as PPARγ ligands with potential applications in treating type II diabetes .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
